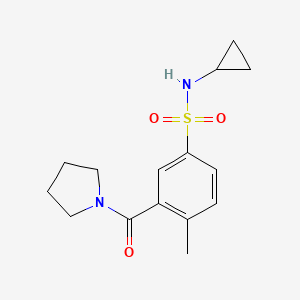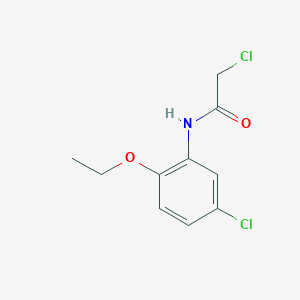
1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide, also known as DOPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrrolidinecarboxamide derivatives, which have been found to exhibit a range of biological activities such as anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act through modulation of the immune system and inhibition of pro-inflammatory cytokines. It has also been reported to have an effect on the opioid system, which may contribute to its analgesic properties.
Biochemical and Physiological Effects
Studies have shown that 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide exhibits a range of biochemical and physiological effects, including inhibition of nitric oxide production, reduction in pro-inflammatory cytokine levels, and modulation of the immune response. Additionally, 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide has been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide in lab experiments is its high purity, which allows for more accurate and reproducible results. Additionally, its well-defined chemical structure makes it easier to study its mechanism of action and biochemical effects. However, one limitation of using 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide is its relatively high cost compared to other compounds, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide, including:
1. Further studies on its mechanism of action to better understand its therapeutic potential.
2. Investigation of its potential use in the treatment of various diseases, including cancer and chronic pain.
3. Development of more efficient and cost-effective synthesis methods to increase its availability for research.
4. Exploration of its potential use in combination with other therapeutic agents to enhance its efficacy.
5. Investigation of its toxicity and safety profile to ensure its suitability for clinical use.
In conclusion, 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide is a promising compound with potential therapeutic applications in various diseases. Its biochemical and physiological effects, as well as its mechanism of action, make it an interesting subject for further research. However, more studies are needed to fully understand its therapeutic potential and ensure its safety for clinical use.
Méthodes De Synthèse
The synthesis of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with pyridine-4-carboxylic acid hydrazide, followed by cyclization with acetic anhydride and pyrrolidine. The resulting product is then purified through recrystallization to yield 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide in high purity.
Applications De Recherche Scientifique
1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide has been studied extensively for its potential use as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide has been shown to have antitumor activity, suggesting its potential use in cancer therapy.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-14-3-4-15(16(10-14)25-2)21-11-12(9-17(21)22)18(23)20-13-5-7-19-8-6-13/h3-8,10,12H,9,11H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPZZFSWTHVQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)
![ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate](/img/structure/B7456115.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7456151.png)
![1-(4-ethoxyphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B7456153.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7456169.png)
![[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7456180.png)
![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)propanamide](/img/structure/B7456196.png)

![N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7456207.png)
![3'-[(E)-3-phenylprop-2-enyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7456211.png)